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molecular formula C7H6BrClO2 B8810015 4-Bromo-2-chloro-3-(hydroxymethyl)phenol

4-Bromo-2-chloro-3-(hydroxymethyl)phenol

Cat. No. B8810015
M. Wt: 237.48 g/mol
InChI Key: PLUPZQOUZUDMMM-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

To the flask charged with 2-chloro-3-(hydroxymethyl)phenol from Step A and a stir bar was added NBS (10.8 g, 60.5 mmol) and TFA (50 mL). The reaction was allowed to stir for 16 hours at RT. TLC showed complete reaction at that point. The solvent was removed under vacuum. The residue was re-dissolved in EtOAc, washed with water, and purified by silica gel flash chromatography. A pair of regio-isomers was collected from the separation. The less polar spot was the desired 4-bromo-2-chloro-3-(hydroxymethyl)phenol according to noe NMR analysis. 1H-NMR (500 MHz, CDCl3) δ ppm 7.42 (d, J=8.5 Hz, 1H), 6.92 (d, J=8.5 Hz, 1H), 4.96 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:10].C1C(=O)N([Br:18])C(=O)C1>C(O)(C(F)(F)F)=O>[Br:18][C:6]1[CH:5]=[CH:4][C:3]([OH:10])=[C:2]([Cl:1])[C:7]=1[CH2:8][OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1CO)O
Step Two
Name
Quantity
10.8 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 16 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction at that point
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in EtOAc
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography
CUSTOM
Type
CUSTOM
Details
A pair of regio-isomers was collected from the separation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC1=C(C(=C(C=C1)O)Cl)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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